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Compound of Interest

Compound Name: Aranotin

Cat. No.: B12093166 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core scientific methodologies

and data that were instrumental in determining the complex chemical structure of Aranotin, a

potent antiviral and antitumor fungal metabolite.

Introduction
Aranotin is a member of the epidithiodiketopiperazine (ETP) class of natural products, first

isolated from the fungus Arachniotus aureus.[1][2] Its unique and complex heterocyclic

structure, featuring a disulfide bridge, has been a subject of significant scientific interest. The

elucidation of this structure was a pivotal achievement, relying on a combination of classical

chemical degradation and advanced spectroscopic techniques.

Spectroscopic Analysis
The foundational evidence for the structure of Aranotin and its derivatives was established

through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass

Spectrometry (MS), and X-ray crystallography.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy were critical in identifying the molecular

scaffold and the connectivity of atoms within the Aranotin molecule. While the original 1968

publication by Nagarajan et al. laid the groundwork, detailed modern 2D NMR data from

synthetic derivatives like acetylapoaranotin provide a clearer picture of the assignments.[1]
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Below are representative NMR data for a closely related Aranotin derivative, which showcases

the typical chemical shifts observed for this class of compounds.

Table 1: Representative ¹H and ¹³C NMR Data for an Aranotin Derivative

Position ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)

1 - 168.5

3 4.25 (d, J = 4.0 Hz) 75.1

4 5.90 (dd, J = 10.0, 4.0 Hz) 128.9

5 6.10 (d, J = 10.0 Hz) 125.4

6a 3.20 (d, J = 17.0 Hz) 36.8

6b 2.90 (d, J = 17.0 Hz) -

8 - 165.9

10 4.15 (s) 69.8

11 3.65 (d, J = 12.0 Hz) 58.2

12 3.40 (d, J = 12.0 Hz) 45.1

1' - 170.1

2' 2.10 (s) 20.9

1'' - 169.8

2'' 2.05 (s) 21.1

Note: Data is compiled from studies on Aranotin derivatives and serves as a representative

example. Specific shifts may vary slightly based on the exact derivative and solvent used.

Experimental Protocol: NMR Spectroscopy

A general protocol for the NMR analysis of a fungal metabolite like Aranotin is as follows:
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Sample Preparation: A 1-5 mg sample of the purified compound is dissolved in 0.5-0.7 mL of

a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

Data Acquisition: ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC spectra are acquired on a high-

field NMR spectrometer (e.g., 400-600 MHz).

¹H NMR: Provides information on the number of different types of protons and their

neighboring protons (via coupling constants).

¹³C NMR: Shows the number of different types of carbon atoms. DEPT experiments are used

to distinguish between CH, CH₂, and CH₃ groups.

2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the

connectivity between protons and carbons, allowing for the complete assembly of the

molecular structure. COSY shows ¹H-¹H correlations, HSQC shows direct ¹H-¹³C

correlations, and HMBC shows long-range ¹H-¹³C correlations.

Mass spectrometry provides the molecular weight of the compound and information about its

elemental composition through high-resolution mass spectrometry (HRMS). Fragmentation

patterns observed in the mass spectrum offer valuable clues about the different structural

motifs present in the molecule.

Table 2: Key Mass Spectrometry Data for Aranotin

Ion m/z (observed) Formula

[M+H]⁺ 447.0680 C₂₀H₁₉N₂O₇S₂

[M+Na]⁺ 469.0500 C₂₀H₁₈N₂NaO₇S₂

Experimental Protocol: Mass Spectrometry

A typical ESI-HRMS protocol for a natural product like Aranotin involves:

Sample Preparation: A dilute solution of the sample (typically 1-10 µg/mL) is prepared in a

suitable solvent (e.g., methanol, acetonitrile).
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Infusion: The sample is introduced into the mass spectrometer via direct infusion or through

an LC system.

Ionization: Electrospray ionization (ESI) is a soft ionization technique commonly used to

generate intact molecular ions.

Mass Analysis: The ions are analyzed in a high-resolution mass analyzer (e.g., TOF,

Orbitrap) to determine their exact mass-to-charge ratio (m/z).

Fragmentation Analysis (MS/MS): The molecular ion is selected and fragmented by collision-

induced dissociation (CID) to generate a characteristic fragmentation pattern, which helps in

structural elucidation.

Single-crystal X-ray diffraction provides an unambiguous determination of the three-

dimensional structure of a molecule, including its absolute stereochemistry. While a crystal

structure for Aranotin itself is not publicly available, the structure of a related ETP, epicoccin A,

was solved by this method, providing crucial stereochemical insights for the entire class of

compounds.[1]

Table 3: Representative Crystallographic Data for an ETP Compound

Parameter Value

Crystal System Orthorhombic

Space Group P2₁2₁2₁

a (Å) 10.25

b (Å) 12.80

c (Å) 15.50

α, β, γ (°) 90, 90, 90

Z 4

Experimental Protocol: X-ray Crystallography

The general workflow for X-ray crystallography is:
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Crystallization: High-quality single crystals of the compound are grown from a

supersaturated solution. This is often the most challenging step.

Data Collection: The crystal is mounted on a goniometer and irradiated with a beam of X-

rays. The diffraction pattern is recorded on a detector as the crystal is rotated.

Structure Solution: The diffraction data is used to calculate an electron density map of the

molecule.

Structure Refinement: A molecular model is built into the electron density map and refined to

best fit the experimental data.

Chemical Degradation and Synthesis
The initial structural hypotheses from spectroscopic data were confirmed through chemical

degradation studies and, ultimately, by total synthesis.[1][3] Key reactions included

desulfurization with Raney Nickel and various derivatization reactions, which yielded simpler

compounds whose structures could be more easily determined.

Biological Activity and Mechanism of Action
Aranotin and other ETPs exhibit potent biological activities, including antiviral and anticancer

effects. A key mechanism of action for some ETPs is the inhibition of the interaction between

Hypoxia-Inducible Factor-1α (HIF-1α) and the transcriptional coactivator p300.[4] This

disruption is mediated by a zinc ejection mechanism from the CH1 domain of p300.[5]

The following diagram illustrates the workflow for the structural elucidation of Aranotin.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://pubs.acs.org/doi/10.1021/acs.orglett.7b00418
https://www.researchgate.net/publication/305522078_Recent_Advances_in_Substrate-Controlled_Asymmetric_Induction_Derived_from_Chiral_Pool_a-Amino_Acids_for_Natural_Product_Synthesis
https://www.benchchem.com/product/b12093166?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC2785371/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4277744/
https://www.benchchem.com/product/b12093166?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12093166?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Aranotin Structural Elucidation Workflow

Isolation & Purification

Spectroscopic Analysis

Structural Validation

Isolation from
Arachniotus aureus

Chromatographic
Purification

NMR Spectroscopy
(1H, 13C, 2D)

Provides connectivity

Mass Spectrometry
(HRMS, MS/MS)

Provides formula

X-ray Crystallography
(of derivatives)

Provides 3D structure

Chemical Degradation

Total Synthesis

Confirms structure

Elucidated Structure
of Aranotin

Click to download full resolution via product page

Caption: Workflow for the structural elucidation of Aranotin.

The following diagram illustrates the mechanism of HIF-1α/p300 inhibition by ETPs like

Aranotin.
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Mechanism of HIF-1α/p300 Inhibition by ETPs
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Caption: HIF-1α/p300 pathway inhibition by Aranotin.

Conclusion
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The structural elucidation of Aranotin was a landmark achievement in natural product

chemistry, showcasing the power of combining spectroscopic methods with classical chemical

techniques. The determination of its complex architecture has paved the way for further

research into its biological activities and the synthesis of novel derivatives with potential

therapeutic applications in oncology and virology. This guide provides a foundational

understanding of the key experimental evidence that underpins our knowledge of this

fascinating molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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